In Vitro H2-Receptor Antagonist Potency: Metiamide vs. Burimamide
Metiamide demonstrates approximately 10-fold greater potency than its predecessor burimamide in antagonizing histamine H2-receptors in vitro [1]. This quantitative increase in potency—along with improved oral bioavailability—represents the foundational differentiation achieved through the structural modifications (sulfide insertion and methyl addition) introduced to stabilize burimamide at physiological pH [2]. Unlike metiamide, burimamide causes catecholamine release and possesses alpha-adrenoceptor blocking activity, even at doses just sufficient for H2-receptor antagonism [1].
| Evidence Dimension | Relative H2-receptor antagonist potency in vitro |
|---|---|
| Target Compound Data | 10× burimamide potency |
| Comparator Or Baseline | Burimamide (baseline = 1×) |
| Quantified Difference | 10-fold increase |
| Conditions | In vitro pharmacological assays; competitive antagonism confirmed via parallel rightward shift of histamine dose-response curves |
Why This Matters
Researchers requiring an orally bioavailable H2 antagonist with substantially greater potency than burimamide but retaining the thiourea pharmacophore for structure-activity relationship studies should select metiamide.
- [1] Brimblecombe, R. W., Duncan, W. A., Owen, D. A., & Parsons, M. E. (1976). The pharmacology of burimamide and metiamide, two histamine H2-receptor antagonists. Federation Proceedings, 35(8), 1931–1934. View Source
- [2] Black, J. W., Duncan, W. A. M., Emmett, J. C., Ganellin, C. R., Hesselbo, T., Parsons, M. E., & Wyllie, J. H. (1974). Metiamide—An orally active histamine H2-receptor antagonist. Agents and Actions, 43(3–4), 91–96. View Source
